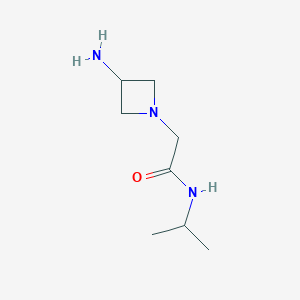
2-(3-aminoazetidin-1-yl)-N-(propan-2-yl)acetamide
Descripción general
Descripción
2-(3-aminoazetidin-1-yl)-N-(propan-2-yl)acetamide, also known as 2-AAPA, is an organic compound commonly used in laboratory experiments and scientific research. It is a synthetic derivative of the amino acid proline and has a wide range of applications in biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Monocyclic β-lactam antibiotics have been a focal point of research due to their strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains. Studies by Yoshida et al. (1986) on 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(O-substituted oxyimino)acetamido]-1-(1H-tetrazol-5-yl)-2-azetidinones have shown that incorporating different functional groups, such as fluoromethyl and carbamoyloxymethyl, at the C-4 position of the β-lactam ring significantly enhances their antibacterial efficacy (Yoshida et al., 1986).
Antiexudative Activity
Research on pyrolin derivatives, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, has demonstrated promising antiexudative properties. Chalenko et al. (2019) synthesized these compounds and found significant anti-exudative activity in experimental models, indicating potential therapeutic applications for inflammatory conditions (Chalenko et al., 2019).
Anticonvulsant and CNS Depressant Activities
Nikalje et al. (2011) explored the anticonvulsant and CNS depressant potentials of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives. These compounds demonstrated protection against maximal electroshock seizure (MES) tests, highlighting their potential in managing seizures and related neurological disorders (Nikalje et al., 2011).
Antimicrobial and Antioxidant Activities
Research on new coumarin derivatives incorporating thiazolidinone moieties, such as N-(2-(3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide, has shown significant antibacterial and antioxidant activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Hamdi et al., 2012).
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-6(2)10-8(12)5-11-3-7(9)4-11/h6-7H,3-5,9H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMMHQAJKDBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



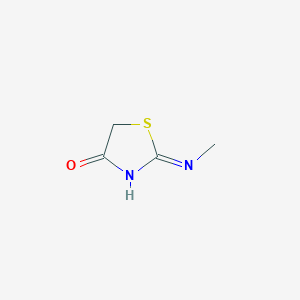
![5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1489722.png)
![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one hydrochloride](/img/structure/B1489723.png)
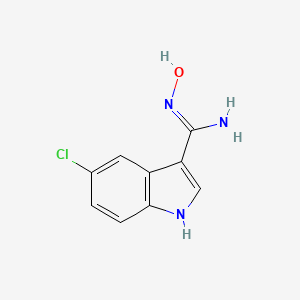
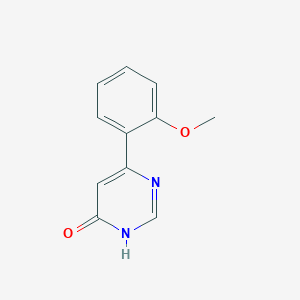
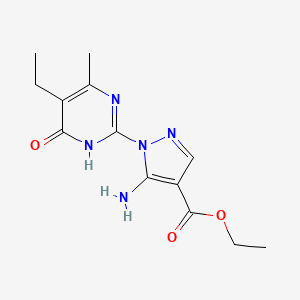
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1489727.png)
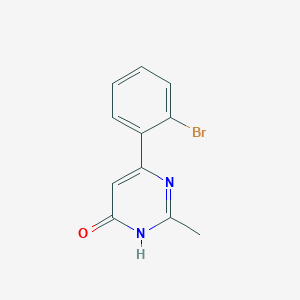
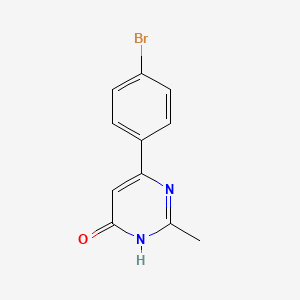
![7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489731.png)
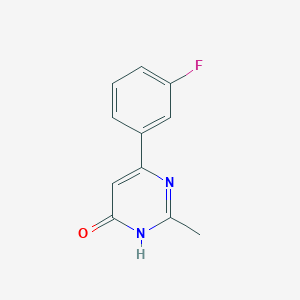

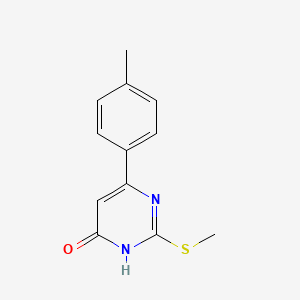
![1-(Propane-2-sulfonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1489741.png)